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Compound of Interest

Compound Name: Fenoprofen Calcium hydrate

Cat. No.: B10752467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of Fenoprofen Calcium hydrate, a non-steroidal anti-inflammatory drug (NSAID). The

following sections detail the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring this

information. This guide is intended to serve as a valuable resource for researchers, scientists,

and drug development professionals involved in the characterization and quality control of this

active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules.

Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the

individual atoms within the Fenoprofen molecule.

Data Presentation
Table 1: ¹H NMR Spectroscopic Data for Fenoprofen Calcium (Solvent: DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.34 m 4H Aromatic Protons

~7.18 m 1H Aromatic Proton

~7.09 m 2H Aromatic Protons

~7.02 t 1H Aromatic Proton

~6.96 d 1H Aromatic Proton

~6.72 m 2H Aromatic Protons

~3.43 q 1H CH

~1.26 d 3H CH₃

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Fenoprofen Calcium (Solvent: DMSO-d₆)
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Chemical Shift (δ) ppm Assignment

~175.0 C=O (Carboxylate)

~157.5 C-O (Aromatic Ether)

~156.8 C-O (Aromatic Ether)

~144.1 Aromatic C

~130.1 Aromatic CH

~129.8 Aromatic CH

~123.5 Aromatic CH

~122.0 Aromatic CH

~119.1 Aromatic CH

~118.0 Aromatic CH

~117.2 Aromatic CH

~45.0 CH

~19.0 CH₃

Note: Assignments are based on typical chemical shifts for similar functional groups and may

require further 2D NMR experiments for unambiguous confirmation.

Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of Fenoprofen Calcium hydrate for structural

confirmation.

Materials and Equipment:

Fenoprofen Calcium hydrate powder

Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS)

5 mm NMR tubes
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Vortex mixer

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

1. Accurately weigh approximately 10-20 mg of Fenoprofen Calcium hydrate into a clean,

dry vial.

2. Add approximately 0.7 mL of DMSO-d₆ (with TMS) to the vial.

3. Vortex the mixture until the sample is fully dissolved.

4. Transfer the solution to a 5 mm NMR tube.

Instrument Setup (General Parameters):

Lock the spectrometer on the deuterium signal of DMSO-d₆.

Shim the magnetic field to achieve optimal resolution.

Set the sample temperature to 298 K.

¹H NMR Acquisition:

Pulse sequence: Standard single-pulse experiment (zg30 or similar).

Spectral width: ~16 ppm (centered around 6 ppm).

Number of scans: 16-64 (depending on concentration).

Relaxation delay (d1): 1-5 seconds.

¹³C NMR Acquisition:

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30 or similar).
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Spectral width: ~240 ppm (centered around 120 ppm).

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation delay (d1): 2 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase correct the spectra.

Perform baseline correction.

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Calibrate the ¹³C spectrum to the solvent signal (DMSO-d₆ at 39.52 ppm).

Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Data Presentation
Table 3: Key IR Absorption Bands for Fenoprofen Calcium Hydrate
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~3598 Strong, Broad O-H stretch Water of hydration

3100-3000 Medium C-H stretch Aromatic

2980-2850 Medium C-H stretch Aliphatic (CH, CH₃)

~1557 Strong
C=O stretch

(asymmetric)
Carboxylate

1600-1450 Medium-Strong C=C stretch Aromatic Ring

~1250 Strong C-O stretch Aryl Ether

933-696 Strong C-H bend
Aromatic (out-of-

plane)

Experimental Protocol: Attenuated Total Reflectance
Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of Fenoprofen Calcium hydrate to identify its

characteristic functional groups.

Materials and Equipment:

Fenoprofen Calcium hydrate powder

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide

crystal)

Spatula

Isopropyl alcohol or ethanol for cleaning

Procedure:

Background Spectrum:
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1. Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropyl

alcohol or ethanol and allowing it to dry completely.

2. Record a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Analysis:

1. Place a small amount of Fenoprofen Calcium hydrate powder onto the center of the ATR

crystal using a clean spatula.

2. Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring

good contact with the crystal.

3. Record the sample spectrum.

Data Collection Parameters (Typical):

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Post-Measurement:

1. Release the pressure clamp and carefully remove the powder sample.

2. Clean the ATR crystal as described in step 1.1.

3. Process the spectrum by performing an ATR correction and baseline correction if

necessary.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight of a compound and to gain structural information

through fragmentation analysis.
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Data Presentation
Table 4: Mass Spectrometry Data for Fenoprofen

m/z Value Interpretation

242 [M]⁺˙ (Molecular ion of Fenoprofen free acid)

197 [M - COOH]⁺ (Loss of the carboxylic acid group)

165 [C₁₂H₉O]⁺

115 [C₉H₇]⁺

Note: The observed ions correspond to the Fenoprofen free acid, as the calcium salt is typically

not observed directly under common ionization techniques like Electron Ionization (EI).

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of Fenoprofen.

Materials and Equipment:

Fenoprofen Calcium hydrate

Methanol or other suitable volatile solvent

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system

with an EI source.

Procedure:

Sample Preparation:

1. Dissolve a small amount of Fenoprofen Calcium hydrate in a minimal amount of

methanol. The acidic conditions in the mass spectrometer will likely lead to the analysis of

the free acid form.
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GC-MS Method (if applicable):

1. Injector:

Temperature: 250 °C

Injection volume: 1 µL

Split mode: Splitless or appropriate split ratio.

2. GC Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

3. Oven Program:

Initial temperature: 100 °C, hold for 1 minute.

Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

4. MS Interface:

Transfer line temperature: 280 °C

MS Parameters:

Ionization mode: Electron Ionization (EI)

Electron energy: 70 eV

Source temperature: 230 °C

Mass range: m/z 40-500

Data Analysis:

1. Identify the chromatographic peak corresponding to Fenoprofen.

2. Extract the mass spectrum for this peak.

3. Identify the molecular ion and major fragment ions.
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4. Propose fragmentation pathways consistent with the observed spectrum.

Analytical Workflow and Logical Relationships
The spectroscopic analysis of Fenoprofen Calcium hydrate follows a logical workflow to

confirm the identity and purity of the substance. This process is visualized in the following

diagram.
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Caption: Workflow for the spectroscopic identification of Fenoprofen Calcium Hydrate.
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This guide provides foundational spectroscopic data and methodologies for the analysis of

Fenoprofen Calcium hydrate. For regulatory purposes, all methods should be fully validated

according to the relevant guidelines (e.g., ICH Q2(R1)).

To cite this document: BenchChem. [Spectroscopic Analysis of Fenoprofen Calcium Hydrate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10752467#fenoprofen-calcium-hydrate-
spectroscopic-analysis-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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